8-[1,4]Diazepan-1-yl-quinoline
Description
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
8-(1,4-diazepan-1-yl)quinoline |
InChI |
InChI=1S/C14H17N3/c1-4-12-5-2-8-16-14(12)13(6-1)17-10-3-7-15-9-11-17/h1-2,4-6,8,15H,3,7,9-11H2 |
InChI Key |
FYBZLQFZRITFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Quinoline Derivatives with Diazepane/Piperazine Substituents
Below is a comparative analysis of 8-[1,4]Diazepan-1-yl-quinoline with structurally related compounds, focusing on substituent positions, functional groups, and calculated physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position: The 8-position substitution in the target compound distinguishes it from analogues like 2-(4-methyl-1,4-diazepan-1-yl)quinoline and 2-(piperazin-1-yl)quinoline . Positional isomerism significantly impacts steric interactions and binding affinity to biological targets.
Ring Size and Flexibility: 1,4-Diazepane (7-membered) vs.
Functional Groups: Sulfonyl groups (e.g., in 5-(1,4-diazepan-1-ylsulfonyl)-4-methyl-isoquinoline) increase polarity and hydrogen-bond acceptor capacity, which may improve solubility but reduce blood-brain barrier penetration . Chloro and methyl substituents (e.g., in 7-chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline) enhance lipophilicity, favoring hydrophobic interactions in target binding .
Physicochemical Properties: The target compound’s estimated topological polar surface area (19.4 Ų) suggests moderate permeability, comparable to 2-substituted diazepane-quinoline derivatives . In contrast, sulfonyl-containing analogues exhibit higher polarity (75.9 Ų), limiting passive diffusion .
Preparation Methods
Direct Substitution with 1,4-Diazepane
The most straightforward method involves reacting 8-bromoquinoline with 1,4-diazepane under nucleophilic aromatic substitution conditions. In a representative protocol, 8-bromoquinoline is heated with 1,4-diazepane in N-methyl-2-pyrrolidone (NMP) at 140°C for 2 hours in the presence of diisopropylethylamine (DIPEA) as a base. This method, adapted from xanthine derivative synthesis, achieves yields of 85–94% by leveraging the high polarity of NMP to stabilize transition states and enhance reaction rates. Microwave irradiation further optimizes this process, reducing reaction times from hours to minutes while maintaining comparable yields.
Protecting Group Strategies
To mitigate side reactions and improve regioselectivity, protecting group chemistry is employed. For instance, 3-(phthalimido)piperidine derivatives are used in analogous syntheses to shield reactive amines during substitution. After the substitution, the phthalimido group is cleaved using hydrazine hydrate in ethanol, yielding the free amine. While this approach is less common for 1,4-diazepane, it offers a viable pathway for sensitive substrates requiring precise control over reaction intermediates.
Transition Metal-Catalyzed Coupling Approaches
Buchwald-Hartwig Amination
Palladium-catalyzed coupling reactions provide an alternative route for introducing the 1,4-diazepane moiety. Using a catalyst system of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and sodium carbonate in a 1,2-dimethoxyethane/water solvent mixture, 8-chloroquinoline couples with 1,4-diazepane at 100°C. This method, adapted from pyridine-quinoline hybrid syntheses, achieves yields up to 88% and is particularly advantageous for electron-deficient quinoline derivatives.
Suzuki-Miyaura Cross-Coupling
While less directly applicable, Suzuki-Miyaura coupling has been explored for quinoline functionalization. A boronic ester derivative of 1,4-diazepane could theoretically couple with 8-bromoquinoline using palladium catalysts, though this remains speculative without explicit literature examples.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency in nucleophilic substitutions. For example, substituting 8-bromoquinoline with 1,4-diazepane under microwave conditions (150°C, 30 minutes) in i-PrOH with trifluoroacetic acid (TFA) as a catalyst achieves complete conversion, reducing reaction times by 75% compared to conventional heating. This method aligns with protocols for 5-methoxyquinoline derivatives, where microwave energy accelerates nucleophilic displacement at sterically hindered positions.
Industrial-Scale Process Optimization
Solvent and Temperature Considerations
Industrial protocols prioritize solvents like NMP for their high boiling points and ability to dissolve both aromatic and amine reactants. A patent-scale synthesis of 8-(3-aminopiperidin-1-yl)-xanthines demonstrates that reactions conducted in NMP at 140°C with DIPEA achieve 90–94% yields, with minimal byproduct formation. Similar conditions are directly transferable to 8-Diazepan-1-yl-quinoline production.
Workup and Purification
Post-reaction workup typically involves dilution with methanol or ethanol, followed by acid-base extraction to isolate the product. For instance, adding acetic acid to the reaction mixture precipitates the crude product, which is then purified via recrystallization from ethanol/water mixtures. Centrifugation and washing with ethanol/water (1:1 v/v) remove residual solvents and inorganic salts, yielding pharmaceutical-grade material with >99% purity.
Comparative Analysis of Methodologies
The table below summarizes key synthetic routes for 8-Diazepan-1-yl-quinoline:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | NMP, 140°C, DIPEA, 2 hours | 85–94% | High yield, scalable | High-temperature conditions |
| Buchwald-Hartwig | Pd(PPh₃)₄, Na₂CO₃, 100°C, 12 hours | 75–88% | Mild conditions, regioselective | Costly catalysts |
| Microwave-Assisted | i-PrOH, TFA, 150°C, 30 minutes | 82–90% | Rapid, energy-efficient | Specialized equipment required |
Q & A
Q. How can conflicting results from hemoperfusion efficacy studies guide future therapeutic applications?
- Lessons from Porphyria : Although hemoperfusion reduced serum toxin levels transiently, thrombocytopenia risks and rapid rebounds suggest adjunct therapies (e.g., hematin infusion) are necessary for sustained efficacy .
Tables
Q. Table 1. Key Synthetic Reaction Conditions for this compound Derivatives
| Reaction Type | Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Oxidation | KMnO₄ | H₂O/H⁺ | 25°C | 60–75% |
| Reduction | LiAlH₄ | Et₂O | 0–5°C | 80–90% |
| Substitution | Cl₂/FeCl₃ | DCM | 40°C | 50–65% |
| Adapted from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
